Cas no 1189501-90-3 (rac Didesisopropyl Tolterodine)

rac Didesisopropyl Tolterodine structure
1189501-90-3 structure
Product Name:rac Didesisopropyl Tolterodine
CAS No:1189501-90-3
MF:C16H19NO
MW:241.328164339066
CID:895498
Update Time:2025-07-08

rac Didesisopropyl Tolterodine Chemical and Physical Properties

Names and Identifiers

    • rac Didesisopropyl Tolterodine
    • 2-(3-amino-1-phenylpropyl)-4-methylphenol
    • Inchi: 1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3
    • InChI Key: LZARZVSGZSQUGG-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C(C1C=CC=CC=1)CCN

Computed Properties

  • Exact Mass: 241.14700

Experimental Properties

  • PSA: 46.25000
  • LogP: 3.88160

rac Didesisopropyl Tolterodine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D441750-10mg
rac Didesisopropyl Tolterodine
1189501-90-3
10mg
$161.00 2023-05-18
TRC
D441750-50mg
rac Didesisopropyl Tolterodine
1189501-90-3
50mg
$718.00 2023-05-18
TRC
D441750-100mg
rac Didesisopropyl Tolterodine
1189501-90-3
100mg
$ 1200.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-219824-2.5 mg
rac Didesisopropyl Tolterodine,
1189501-90-3
2.5 mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-219824-2.5mg
rac Didesisopropyl Tolterodine,
1189501-90-3
2.5mg
¥2708.00 2023-09-05

rac Didesisopropyl Tolterodine Related Literature

Additional information on rac Didesisopropyl Tolterodine

Introduction to Rac Didesisopropyl Tolterodine (CAS No. 1189501-90-3)

Rac Didesisopropyl Tolterodine (CAS No. 1189501-90-3) is a compound of significant interest in the field of medicinal chemistry, particularly in the development of treatments for overactive bladder (OAB) and related urological conditions. This compound is a derivative of tolterodine, a well-established antimuscarinic agent used to manage symptoms of OAB, such as urgency, frequency, and incontinence.

The chemical structure of Rac Didesisopropyl Tolterodine is characterized by the presence of two isopropyl groups attached to the tolterodine scaffold. This modification is designed to enhance the pharmacological properties of the parent compound, potentially improving its efficacy and reducing side effects. The racemic nature of the compound suggests that it contains both enantiomers, which may have different biological activities and pharmacokinetic profiles.

Recent research has focused on the potential advantages of Rac Didesisopropyl Tolterodine over its parent compound, tolterodine. Studies have shown that this derivative exhibits enhanced selectivity for muscarinic receptors, particularly M3 receptors, which are primarily responsible for mediating bladder contractions. This selectivity can lead to more targeted treatment with fewer off-target effects, such as dry mouth and constipation, which are common side effects of antimuscarinic agents.

In preclinical studies, Rac Didesisopropyl Tolterodine has demonstrated promising results in animal models of OAB. These studies have reported significant reductions in bladder overactivity and improved bladder capacity without compromising other physiological functions. The compound's ability to cross the blood-brain barrier efficiently has also been noted, suggesting potential applications in central nervous system (CNS) disorders where muscarinic receptors play a role.

Clinical trials are currently underway to evaluate the safety and efficacy of Rac Didesisopropyl Tolterodine in human subjects. Early-phase trials have shown that the compound is well-tolerated at various doses, with a favorable safety profile. These findings have paved the way for larger-scale clinical studies to further investigate its therapeutic potential.

The pharmacokinetic properties of Rac Didesisopropyl Tolterodine have also been extensively studied. Research indicates that the compound has a longer half-life compared to tolterodine, which could translate into fewer daily doses and improved patient compliance. Additionally, its metabolic stability and low potential for drug-drug interactions make it an attractive candidate for long-term use in chronic conditions like OAB.

From a synthetic chemistry perspective, the production of Rac Didesisopropyl Tolterodine involves several steps that require precise control over reaction conditions and purification processes. The synthesis typically starts with tolterodine as the starting material, followed by alkylation reactions to introduce the isopropyl groups. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and structural integrity of the final product.

The development of Rac Didesisopropyl Tolterodine represents a significant advancement in the field of urological pharmacology. Its unique chemical structure and enhanced pharmacological properties make it a promising candidate for improving the management of OAB and related conditions. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great potential to benefit patients suffering from these debilitating symptoms.

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